2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile

MALDI imaging mass spectrometry CNS drug quantification Signal suppression

2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile (CAS 300364-84-5), universally referred to as DCTB, is a nonpolar, aprotic dinitrile compound (C₁₇H₁₈N₂, MW 250.35) that functions as an electron-transfer (ET) matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). First described as a MALDI matrix by Luftmann and colleagues for fullerene-derivative analysis, DCTB has since become a standard matrix for the MS analysis of synthetic polymers, lipophilic small molecules, and functional materials that are labile or reactive under conventional polar-matrix conditions.

Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
Cat. No. B12521059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile
Molecular FormulaC17H18N2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N
InChIInChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3
InChIKeyOIASAVWSBWJWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile (DCTB): Core Identity and Procurement-Relevant Profile


2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile (CAS 300364-84-5), universally referred to as DCTB, is a nonpolar, aprotic dinitrile compound (C₁₇H₁₈N₂, MW 250.35) that functions as an electron-transfer (ET) matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [1]. First described as a MALDI matrix by Luftmann and colleagues for fullerene-derivative analysis, DCTB has since become a standard matrix for the MS analysis of synthetic polymers, lipophilic small molecules, and functional materials that are labile or reactive under conventional polar-matrix conditions [2]. Its ionization mechanism relies primarily on charge exchange rather than proton transfer, making it mechanistically distinct from the widely used acidic matrices CHCA (α-cyano-4-hydroxycinnamic acid) and DHB (2,5-dihydroxybenzoic acid) [3]. The compound is supplied as a light-orange to yellow-green crystalline powder with a melting point of 123–127 °C and a commercial purity specification ≥98.0% (HPLC) .

Why Interchanging MALDI Matrices for 2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile Compromises Analytical Outcomes


MALDI matrices are not functionally interchangeable. Their performance is governed by ionization mechanism (proton transfer vs. electron transfer), gas-phase proton affinity, ionization energy, UV absorptivity at the laser wavelength, and vacuum stability [1]. The target compound DCTB operates predominantly via electron-transfer ionization with an experimentally determined ionization energy of 8.54 ± 0.05 eV and an electron affinity of 2.31 eV—thermochemical values that are fundamentally different from those of the polar proton-transfer matrices CHCA and DHB [2]. Substituting DCTB with CHCA or DHB for lipophilic, nonpolar analytes routinely results in severe ion suppression, poor sensitivity, and extensive analyte fragmentation, because these acidic matrices cannot efficiently ionize neutral, hydrophobic molecules lacking basic sites [3]. Conversely, substituting DCTB with another ET matrix such as dithranol or 9-nitroanthracene can lead to narrower polymer compatibility, lower signal-to-noise ratios, or matrix-adduct artifacts with amine-containing analytes [4]. The quantitative evidence in Section 3 demonstrates that the choice of DCTB versus its closest alternatives directly determines whether usable mass spectra are obtained at all for entire classes of analytes.

Quantitative Comparator Evidence for 2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile (DCTB) Versus Closest MALDI Matrix Alternatives


Up to 440-Fold Signal Intensity Gain Over CHCA for CNS Drug Imaging by MALDI-MSI

In a head-to-head quantitative MALDI mass spectrometry imaging (MALDI-MSI) study of five CNS drugs (including xylazine) in mouse brain tissue sections, DCTB was directly compared against the conventional polar matrix CHCA. The DCTB matrix delivered up to 100-fold higher signal intensity for representative single MSI pixels and greater than 440-fold improvement for the averaged mass spectrum of adjacent tissue sections compared to CHCA [1]. Additionally, tissue-specific ion suppression was several-fold lower with DCTB than with CHCA across all five drugs tested [1]. Computational calculations of gas-phase proton affinity and ionization energy provided a mechanistic rationale indicating that DCTB supports an additional proton-transfer ionization pathway alongside its established electron-transfer mechanism, further enhancing ionization efficiency for lipophilic drug molecules [1].

MALDI imaging mass spectrometry CNS drug quantification Signal suppression

Only Matrix Universally Compatible Across Four Structurally Diverse Polymer Classes

A systematic 2021 screening study evaluated seven commonly used MALDI matrices (CHCA, DHB, DCTB, dithranol, 9-aminoacridine, 2,3,4-trihydroxyacetophenone, and 2,4,6-trihydroxyacetophenone) for the ionization efficiency of four representative polymers: polyethylene glycol 6000 (PEG-6000), polyvinylpyrrolidone K12 (PVP-K12), polymer polyol KPOP-5040, and polyether polyol DL-4000 [1]. DCTB was the only matrix among all seven tested that produced usable mass spectra for all four polymer types [1]. DHB and dithranol each failed for at least one polymer class; CHCA was incompatible with the nonpolar polyols [1]. This universal polymer compatibility is attributed to DCTB's nonpolar character and efficient electron-transfer ionization mechanism, which avoids the polarity-dependent ion suppression that limits conventional acidic matrices [1].

Synthetic polymer characterization MALDI-TOF MS method optimization Polymer matrix screening

Superior Sensitivity and Signal-to-Noise Ratio Over Terthiophene and Dithranol for Polythiophene (P3HT) Analysis

In a dedicated MALDI-TOF MS study of poly(3-hexylthiophene) (P3HT), DCTB was directly compared against the two previously reported matrices for polythiophene analysis, terthiophene and dithranol [1]. DCTB afforded unequivocally better results than both terthiophene and dithranol with respect to sensitivity and signal-to-noise (S/N) ratio [1]. The authors attributed DCTB's superior performance to three key molecular properties: (1) its highest ionization energy among the three matrices (IE = 8.54 eV for DCTB vs. estimated lower values for terthiophene and dithranol), which favors efficient charge-exchange ionization of P3HT; (2) its exceptionally high molar absorptivity at the 337 nm nitrogen-laser wavelength; and (3) the tert-butylphenyl substituent, which reduces intermolecular interactions in the condensed phase, facilitating neutral matrix-molecule evaporation [1].

Conjugated polymer analysis Polythiophene MALDI Electron-transfer matrix comparison

Experimentally Determined Ionization Energy of 8.54 ± 0.05 eV and Electron Affinity of 2.31 eV Provide Predictive Thermochemical Basis for Analyte Compatibility

The first-time experimental determination of DCTB's ionization energy (IE) by photoelectron spectroscopy yielded a value of 8.54 ± 0.05 eV, in excellent agreement with the AM1-calculated theoretical value of 8.47 eV [1]. The same study determined DCTB's electron affinity (EA) as 2.31 eV by AM1 calculations [1]. These thermochemical parameters establish a quantitative framework for predicting whether an analyte can undergo efficient electron-transfer ionization with DCTB: the matrix IE must be sufficiently high relative to the analyte's IE to drive exothermic charge exchange [1]. By contrast, the polar matrix CHCA has an IE of approximately 8.0–8.3 eV (literature consensus), which is lower than DCTB's IE and explains why CHCA is less effective as an electron-transfer matrix for high-IE analytes [1]. The experimentally validated IE and EA values enable rational, data-driven matrix selection rather than empirical trial-and-error screening.

MALDI ionization mechanism Photoelectron spectroscopy Thermochemical framework

DCTB + NaCl Combination Proves Superior for Glycopolymer Analysis Across Both Protected and Deprotected Forms

A systematic 2015 study evaluated multiple MALDI matrix and cationization-agent combinations for the detailed characterization of poly(N-isopropylacrylamide) (PNiPAm) glycopolymers bearing either glucose or mannose comonomers, in both protected and deprotected forms [1]. Among all matrix/cationization agent pairings screened, the combination of DCTB matrix with NaCl as cationization agent proved superior for all polymers tested, regardless of whether they were in protected or deprotected form [1]. The DCTB + NaCl combination outperformed alternative matrices (including DHB, dithranol, and CHCA) in end-group preservation, minimizing suppression of specific polymeric species, and maximizing signal-to-noise ratio [1]. This study further validated the use of the COCONUT computational tool for automated interpretation of the resulting mass spectra, enabling accurate determination of overall copolymer composition [1].

Glycopolymer characterization MALDI matrix screening Cationization agent optimization

Best-Performing Matrix Among 14 Candidates for Fullerene Derivatives with Minimal Analyte Fragmentation

In the foundational study that established DCTB as a MALDI matrix, Luftmann and colleagues screened 14 different compounds for their suitability as matrices for amphiphilic fullerene derivatives [1]. DCTB was identified as the best-performing matrix overall, exceeding the performance of the then-standard matrix 9-nitroanthracene [1]. DCTB uniquely provided analyte signals in both positive- and negative-ion modes at comparatively lower threshold laser fluences, producing mass spectra that displayed a very low degree of unwanted analyte dissociation [1]. The matrix promoted molecular-ion formation (M⁺•) rather than ionization via protonation or deprotonation, and also efficiently facilitated metal-ion attachment to suitably ligated fullerene derivatives [1]. A subsequent solvent-free preparation study confirmed DCTB as the best-performing matrix for derivatized fullerenes, with effective reduction of unwanted decomposition and suppression effects [2].

Fullerene derivative analysis MALDI matrix screening Soft ionization

Procurement-Justified Application Scenarios for 2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile (DCTB)


Quantitative MALDI Imaging of Lipophilic CNS Drugs in Tissue Sections

DCTB is the matrix of choice for quantitative MALDI mass spectrometry imaging (MALDI-MSI) of low-molecular-weight, lipophilic CNS drugs in brain tissue. As demonstrated by Rzagalinski et al. (2018), DCTB provides up to 100-fold higher signal intensity per pixel and >440-fold improvement in averaged mass spectra compared to CHCA, with several-fold lower tissue-specific ion suppression [1]. This scenario directly supports preclinical pharmacokinetic studies, drug-distribution mapping, and forensic toxicology applications where detection sensitivity for nonpolar drug molecules is the critical performance parameter.

One-Matrix-Fits-All Workflow for Multi-Polymer Characterization Laboratories

For core facilities and industrial polymer laboratories that routinely characterize structurally diverse synthetic polymers (PEGs, polyvinylpyrrolidones, polyols, polyethers), DCTB is the only matrix demonstrated to produce usable MALDI-TOF mass spectra across all four major polymer classes in a single standardized protocol [1]. This eliminates the need to stock and validate multiple matrices, reduces method-switching errors, and streamlines SOP documentation—direct procurement value for high-throughput polymer analysis environments [1].

Electron-Transfer MALDI of Fullerene Derivatives and Carbon Nanomaterials

DCTB remains the benchmark matrix for MALDI analysis of fullerene derivatives, having been validated as the best performer among 14 screened compounds and subsequently confirmed in solvent-free preparation protocols [1][2]. It uniquely enables both positive- and negative-ion detection at low laser fluences with minimal analyte fragmentation, making it irreplaceable for laboratories synthesizing and characterizing novel fullerene-based materials, endohedral fullerenes, and carbon-nanostructure conjugates [1].

Glycopolymer and Stimuli-Responsive Polymer End-Group Preservation Analysis

For research groups synthesizing glycopolymers or other functional polymers with labile end groups, the published DCTB + NaCl matrix/cationization protocol provides a validated, superior method for preserving end-group integrity during MALDI-TOF MS analysis [1]. The protocol outperforms DHB, CHCA, and dithranol combinations in minimizing species suppression and maximizing S/N ratio, enabling accurate determination of copolymer composition when paired with automated spectral interpretation tools like COCONUT [1].

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